molecular formula C15H17ClN2O B12152411 3-(tert-butyl)-6-chloro-3,4-dihydro-2H-[1,3]oxazin

3-(tert-butyl)-6-chloro-3,4-dihydro-2H-[1,3]oxazin

Katalognummer: B12152411
Molekulargewicht: 276.76 g/mol
InChI-Schlüssel: HYHLWKUXPPVRPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(tert-butyl)-6-chloro-3,4-dihydro-2H-[1,3]oxazin is a heterocyclic compound that belongs to the oxazine family Oxazines are known for their diverse applications in pharmaceuticals, materials science, and organic synthesis

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-butyl)-6-chloro-3,4-dihydro-2H-[1,3]oxazin can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction between 2-aminophenol and an appropriate aldehyde or ketone in the presence of a base such as potassium carbonate and an oxidant like tert-butyl hydroperoxide can yield the desired oxazine compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(tert-butyl)-6-chloro-3,4-dihydro-2H-[1,3]oxazin can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxazine ring to other functional groups.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted oxazines.

Wissenschaftliche Forschungsanwendungen

3-(tert-butyl)-6-chloro-3,4-dihydro-2H-[1,3]oxazin has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of other heterocyclic compounds and polymers.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and developing new drugs.

    Medicine: Its pharmacological properties are being explored for potential therapeutic applications.

    Industry: The compound is used in the production of advanced materials and as a building block for various chemical processes.

Wirkmechanismus

The mechanism of action of 3-(tert-butyl)-6-chloro-3,4-dihydro-2H-[1,3]oxazin involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(tert-butyl)-6-chloro-3,4-dihydro-2H-[1,3]oxazine
  • 3-(tert-butyl)-6-chloro-3,4-dihydro-2H-[1,3]oxazole
  • 3-(tert-butyl)-6-chloro-3,4-dihydro-2H-[1,3]thiazine

Uniqueness

3-(tert-butyl)-6-chloro-3,4-dihydro-2H-[1,3]oxazin is unique due to its specific combination of a tert-butyl group and a chlorine atom, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C15H17ClN2O

Molekulargewicht

276.76 g/mol

IUPAC-Name

3-tert-butyl-6-chloro-2,4-dihydropyrido[3,2-h][1,3]benzoxazine

InChI

InChI=1S/C15H17ClN2O/c1-15(2,3)18-8-10-7-12(16)11-5-4-6-17-13(11)14(10)19-9-18/h4-7H,8-9H2,1-3H3

InChI-Schlüssel

HYHLWKUXPPVRPJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)N1CC2=CC(=C3C=CC=NC3=C2OC1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.